(3-Chloro-4-fluorophenyl)urea
CAS No.: 343247-57-4
Cat. No.: VC7968873
Molecular Formula: C7H6ClFN2O
Molecular Weight: 188.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343247-57-4 |
|---|---|
| Molecular Formula | C7H6ClFN2O |
| Molecular Weight | 188.59 g/mol |
| IUPAC Name | (3-chloro-4-fluorophenyl)urea |
| Standard InChI | InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) |
| Standard InChI Key | PAIOBGQOUSRSNN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)N)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)N)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (3-Chloro-4-fluorophenyl)urea is C₇H₅ClFN₂O, with a molecular weight of 187.58 g/mol. The structure consists of a urea backbone (-NH-C(=O)-NH-) attached to a 3-chloro-4-fluorophenyl group. The halogen atoms introduce electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 187.58 g/mol |
| logP (Partition Coefficient) | ~2.1 (estimated via analog comparison) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 3 (urea carbonyl and NH groups) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of (3-Chloro-4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with a carbonyl source. A widely used method employs triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute due to its reduced toxicity :
Reaction Scheme:
Key Steps:
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Activation: Triphosgene reacts with the amine to form an intermediate isocyanate.
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Coupling: The isocyanate undergoes nucleophilic attack by a second amine equivalent to yield the urea .
Optimization Parameters:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
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Catalyst: Triethylamine (TEA) to neutralize HCl and accelerate the reaction .
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Yield: 70–85% after purification via recrystallization or column chromatography.
Biological Activity and Mechanisms
Anticancer Activity
Urea derivatives are known to induce apoptosis in cancer cells by modulating kinase pathways. The trifluoromethyl-substituted analog N-(3-chloro-4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea (PubChem CID: 4081962) inhibits tyrosine kinases with an IC₅₀ of 0.8 µM, suggesting potential for oncology applications .
Industrial and Research Applications
Pharmaceutical Intermediates
(3-Chloro-4-fluorophenyl)urea serves as a precursor for:
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Antidiabetic Agents: Ureas modulate soluble epoxide hydrolases, targets for metabolic disorders .
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Kinase Inhibitors: Structural analogs are explored in targeted cancer therapies .
Agricultural Chemistry
Urea derivatives are employed in pesticide formulations due to their stability and bioactivity. Chloro- and fluoro-substitutions enhance resistance to environmental degradation .
Challenges and Future Directions
Synthetic Limitations
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Side Reactions: Hydrolysis of intermediates under acidic/basic conditions.
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Scalability: Industrial-scale production requires continuous flow systems to improve yield .
Research Priorities
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